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Enterocin NKR-5-3D

Cat. No.: B1576723
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Description

The Genus Enterococcus as a Source of Bacteriocins

The genus Enterococcus, a group of lactic acid bacteria (LAB), is a prolific producer of bacteriocins, which are specifically termed enterocins. nih.govoup.com These bacteria are commonly found in diverse environments, including the gastrointestinal tracts of humans and animals, as well as in various food products. nih.gov Many enterococcal strains produce at least one bacteriocin (B1578144), and some are known to produce multiple types. frontiersin.orgnih.gov This ability to produce a range of antimicrobial peptides contributes to their adaptability and competitiveness in different ecological niches. nih.gov

Enterocins are of particular interest due to their broad spectrum of activity, which often includes the inhibition of significant foodborne pathogens such as Listeria monocytogenes and Staphylococcus aureus. oup.comresearchgate.net

Contextualizing Enterocin (B1671362) NKR-5-3D within the Broader Field of Antimicrobial Peptides

Enterocin NKR-5-3D is one of several bacteriocins produced by the bacterium Enterococcus faecium NKR-5-3, a strain originally isolated from a Thai fermented fish product called Pla-ra. uq.edu.autandfonline.com This strain is notable for producing a cocktail of five different enterocins: NKR-5-3A, B, C, D, and Z. uq.edu.auresearchgate.net

This compound itself is classified as a Class IId bacteriocin. uq.edu.auresearchgate.net Unlike some of its counterparts from the same strain, such as the potent anti-listerial Enterocin NKR-5-3C (Class IIa) or the broad-spectrum circular bacteriocin Enterocin NKR-5-3B, this compound exhibits relatively weak direct antimicrobial activity. uq.edu.autandfonline.comresearchgate.net However, its primary significance lies in its function as an inducing peptide. tandfonline.comtandfonline.com

Research Rationale and Scope for this compound

The primary motivation for research into this compound stems from its unique role as a signaling molecule that regulates the production of other, more potent, enterocins by E. faecium NKR-5-3. tandfonline.comnovoprolabs.com Specifically, this compound induces the production of enterocins NKR-5-3A, C, and Z, but not the circular bacteriocin NKR-5-3B. uq.edu.aumatilda.science This suggests a complex, hierarchical regulatory network governing bacteriocin production in this strain.

Understanding the mechanism of action of this compound as an inducing peptide is crucial for several reasons. It provides insights into the sophisticated strategies bacteria employ to coordinate their social behaviors, such as competition and niche establishment. From a biotechnological perspective, harnessing this induction system could lead to improved methods for the large-scale production of potent bacteriocins for use as natural food preservatives or as alternatives to conventional antibiotics. The study of this compound and its regulatory network offers a window into the intricate world of microbial chemical communication and its potential applications.

Detailed Research Findings

The Enterococcus faecium NKR-5-3 strain produces a variety of enterocins, each with distinct properties and antimicrobial activities. tandfonline.com

EnterocinClassMolecular Mass (Da)Key Characteristics
NKR-5-3AIIb5242.3Identified as brochocin A; shows low activity alone but works synergistically with NKR-5-3Z. tandfonline.comresearchgate.net
NKR-5-3BIIc (circular)6316.4Broad antimicrobial spectrum, particularly against Bacillus spp. and Lactococcus lactis. uq.edu.autandfonline.comnih.gov
NKR-5-3CIIa4512.8Potent activity against Listeria monocytogenes and Enterococcus faecalis. nih.govtandfonline.com
NKR-5-3DIId2843.5Weak antimicrobial activity but functions as an inducing peptide for other enterocins. uq.edu.autandfonline.comtandfonline.com
NKR-5-3ZIIb---Putative synergistic peptide for NKR-5-3A. tandfonline.comresearchgate.net

This compound's primary role is the induction of other enterocins. Research has shown that the production of enterocins NKR-5-3A, C, and D is optimal at 25°C, while enterocin NKR-5-3B production occurs over a broader temperature range (20-30°C). matilda.science Furthermore, a concentration of at least 2 nM of this compound is required to regulate the production of the other NKR-5-3 enterocins, with the exception of NKR-5-3B. matilda.science This suggests that Enterocin NKR-5-3B has an independent production regulation mechanism. matilda.science The amino acid sequence of this compound shows significant homology to other known inducing peptides, such as IP-TX produced by Lactobacillus sakei 5. tandfonline.com

Properties

bioactivity

Antibacterial

sequence

TPGGIDFISGGPHVAQDVLNAIKNFFK

Origin of Product

United States

Origin and Identification of Enterocin Nkr 5 3d

Isolation and Characterization of the Producer Strain: Enterococcus faecium NKR-5-3

The bacterium responsible for producing Enterocin (B1671362) NKR-5-3D is Enterococcus faecium NKR-5-3. This strain was identified as a prolific producer of multiple bacteriocins, making it a subject of significant scientific interest.

Enterococcus faecium NKR-5-3 was first isolated from a traditional Thai fermented fish product known as "pla-ra". researchgate.netqub.ac.uk This thermo-tolerant and salt-tolerant lactic acid bacterium was discovered to have bacteriocin-like activity against a variety of Gram-positive bacteria. researchgate.net Fermented foods like pla-ra are rich and competitive microbial environments, often leading to the evolution of bacteria that produce antimicrobial compounds to inhibit the growth of competing strains.

The identification of bacterial isolates to the species level is a critical step that relies on a combination of morphological, biochemical, and molecular techniques. For the genus Enterococcus, these methods typically include:

Morphological and Biochemical Characterization: This involves observing the colony's appearance on agar (B569324) plates and its cellular morphology under a microscope. Gram staining is a fundamental step, with enterococci appearing as Gram-positive cocci. A series of biochemical tests are then performed to assess the strain's metabolic capabilities. Commercial systems like the API (Analytical Profile Index) strips contain dehydrated substrates to test for various enzymatic activities and fermentation of different carbohydrates. ijcmas.commicrobenotes.com Key tests for E. faecium often include checking for growth in 6.5% NaCl, bile esculin (B1671248) hydrolysis, and specific sugar fermentation patterns. microbenotes.com

Molecular Identification: For definitive identification, molecular methods are standard practice. 16S rRNA gene sequencing is a widely used technique for bacterial identification due to the conserved nature of this gene. scienceasia.org The sequence of the 16S rRNA gene from the unknown isolate is compared against a database of known sequences to find the closest match and confirm its identity at the genus and species level.

While the specific battery of tests used in the initial 2004 study by Wilaipun et al. for the NKR-5-3 strain is not detailed in readily available literature, standard microbiological practices would have included these conventional and molecular methods for accurate identification.

Initial Purification and Biochemical Characterization Techniques for Enterocin NKR-5-3D

The purification of this compound from the culture supernatant of E. faecium NKR-5-3 is a meticulous process designed to isolate it from other proteins and bacteriocins produced by the strain. nih.gov The process generally involves several chromatographic steps. nih.gov

A common purification protocol includes:

Ammonium (B1175870) Sulfate (B86663) Precipitation: This initial step concentrates the bacteriocins from the cell-free culture supernatant.

Cation-Exchange Chromatography: The concentrated sample is then subjected to cation-exchange chromatography, which separates molecules based on their net positive charge.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification is achieved using RP-HPLC, which separates peptides based on their hydrophobicity. nih.gov Multiple rounds of HPLC may be necessary to achieve a high degree of purity. nih.gov

Once purified, this compound was biochemically characterized. Key findings from this characterization are summarized in the table below.

PropertyFindingSource
Molecular Mass 2843.5 Da nih.gov
Bacteriocin (B1578144) Class Class IId
Antimicrobial Spectrum Narrow
Primary Function Acts as an inducing peptide for the production of other enterocins by E. faecium NKR-5-3. qub.ac.uknih.gov
Homology Shows high homology to an inducing peptide produced by Lactobacillus sakei 5. nih.gov

Identification of this compound as a Distinct Peptide Species from E. faecium NKR-5-3

The producer strain, E. faecium NKR-5-3, is notable for its ability to produce multiple bacteriocin-like peptides. researchgate.net Through the comprehensive purification process, researchers were able to separate five distinct peptides, which were designated as enterocins NKR-5-3A, B, C, D, and Z. researchgate.net

This compound was confirmed as a distinct molecular entity through several lines of evidence:

Distinct Elution Profile: During RP-HPLC, it eluted as a separate peak from the other enterocins, indicating a unique hydrophobicity. nih.gov

Unique Molecular Mass: Electrospray ionization-time-of-flight (ESI-TOF) mass spectrometry confirmed its unique molecular mass of 2843.5 Da. nih.gov

Amino Acid Sequence Analysis: The amino acid sequence of this compound was determined, which confirmed it as a unique peptide. nih.gov This analysis also revealed its high similarity to other known bacteriocin-inducing peptides. nih.gov

Furthermore, functional assays demonstrated its specific role as an inducing peptide, triggering the increased production of the other NKR-5-3 enterocins, a function not observed for the other peptides in the group. nih.gov This distinct function, combined with its unique biochemical and physical properties, unequivocally identifies this compound as a separate and unique peptide species produced by E. faecium NKR-5-3.

Classification and Unique Characteristics of Enterocin Nkr 5 3d

Bacteriocins are a diverse group of ribosomally synthesized antimicrobial peptides produced by bacteria. They are broadly categorized into different classes based on their structure, molecular weight, and mode of action.

Assignment to Class IId Bacteriocins

Enterocin (B1671362) NKR-5-3D is classified as a Class IId bacteriocin (B1578144). uq.edu.auresearchgate.netfrontiersin.org This classification is based on its characteristics as a small, linear, non-pediocin-like peptide that does not undergo significant post-translational modifications. oup.comnih.govpjmonline.org The Enterococcus faecium NKR-5-3 strain produces a variety of enterocins, with NKR-5-3A and Z belonging to class IIb, and NKR-5-3C to class IIa. researchgate.netfrontiersin.org

Primary Functional Role as an Inducing Peptide

The most significant function of Enterocin NKR-5-3D is not direct antimicrobial action but rather its role as an inducing peptide.

Inducing Activity for Other Enterocin NKR-5-3 Variants (A, B, C)

Research has demonstrated that this compound triggers the production of other enterocin variants from the same E. faecium NKR-5-3 strain, specifically enterocins NKR-5-3A, NKR-5-3C, and NKR-5-3Z. uq.edu.auresearchgate.netresearchgate.netdost.gov.ph However, it does not appear to induce the production of Enterocin NKR-5-3B, suggesting a separate regulatory pathway for this particular circular bacteriocin. uq.edu.audost.gov.ph Even at low concentrations, as little as 2 nM, this compound can regulate the production of its sibling enterocins. dost.gov.ph

Mechanisms of Induction in Bacteriocin Biosynthesis

The induction of bacteriocin production by this compound is mediated by a three-component regulatory system. researchgate.netasm.org This system consists of:

The Inducing Peptide (IP): this compound itself.

A Histidine Protein Kinase (HPK): A sensor protein, EnkK, which detects the presence of the inducing peptide. researchgate.netasm.org

A Response Regulator (RR): A protein, EnkR, that, once activated by the HPK, initiates the transcription of the genes responsible for bacteriocin production. researchgate.netasm.org

This quorum-sensing mechanism allows the bacterial population to coordinate the expression of bacteriocin genes, ensuring that these antimicrobial compounds are produced when the cell density is high enough to be effective. nih.gov The genes for Enterocin NKR-5-3A, C, D, and Z, along with their secretion and immunity genes, are located in a gene cluster, while the genes for Enterocin NKR-5-3B are located elsewhere. researchgate.net

Limited Direct Antimicrobial Activity Profile

Compared to the other enterocins produced by E. faecium NKR-5-3, this compound exhibits weak direct antimicrobial activity. uq.edu.auresearchgate.netfrontiersin.org While it is active against select Gram-positive bacteria, its primary significance lies in its regulatory function. novoprolabs.com For instance, Enterocin NKR-5-3C shows high activity against Listeria, and Enterocin NKR-5-3B has a broad antimicrobial spectrum. researchgate.netnih.govoup.com The synergistic action of the various enterocins, orchestrated by the inducing activity of NKR-5-3D, likely provides the producing organism with a more potent and broad-spectrum defense mechanism.

Spectrum of Weak Inhibitory Effects Against Indicator Strains

The antimicrobial activity of this compound is limited and significantly less potent compared to other bacteriocins. Research has demonstrated that it exhibits a narrow inhibitory spectrum, primarily affecting a small selection of Gram-positive bacteria. tandfonline.com Its weak antibacterial nature is a defining feature, setting it apart from more aggressive antimicrobial peptides. uq.edu.auresearchgate.netfrontiersin.org

Detailed analysis of its inhibitory effects against various indicator strains reveals specific, albeit low, levels of activity. The following table, compiled from research findings, quantifies the antimicrobial activity of purified this compound. tandfonline.comresearchgate.net Activity is expressed in arbitrary units per milliliter (AU/mL), a standard measure in bacteriocin research.

Indicator StrainAntimicrobial Activity (AU/mL)
Listeria innocua IFO12143100
Enterococcus faecalis NBRC10048025
Lactobacillus sakei subsp. sakei JCM1157T25
Bacillus coagulans JCM2257T<1.6
Bacillus subtilis NBRC3134<1.6
Lactococcus lactis subsp. cremoris NBRC100676<1.6

Comparative Analysis of Antimicrobial Potency with Other Enterocins

The producer organism, Enterococcus faecium NKR-5-3, concomitantly produces a suite of enterocins, including NKR-5-3A, B, C, and Z, each with a distinct antimicrobial spectrum and intensity. tandfonline.comoup.com A comparative analysis highlights the relatively low potency of this compound. researchgate.net

Enterocin NKR-5-3C, a Class IIa bacteriocin, demonstrates a potent anti-listerial effect. tandfonline.comuq.edu.au In contrast, Enterocin NKR-5-3B is a novel circular bacteriocin with a broad spectrum of activity against various Gram-positive bacteria. tandfonline.comasm.orgnih.gov Enterocin NKR-5-3A is a component of a Class IIb two-peptide bacteriocin and shows markedly low activity on its own. tandfonline.comuq.edu.au Among these, this compound is consistently identified as having the weakest direct antibacterial action. researchgate.netfrontiersin.org

The following table provides a direct comparison of the antimicrobial potency of the different enterocins purified from the culture supernatant of E. faecium NKR-5-3. tandfonline.comresearchgate.net

Indicator StrainEnterocin NKR-5-3A (AU/mL)Enterocin NKR-5-3B (AU/mL)Enterocin NKR-5-3C (AU/mL)This compound (AU/mL)
Listeria innocua IFO1214340080012,800100
Enterococcus faecalis NBRC1004802540012,80025
Lactobacillus sakei subsp. sakei JCM1157T2580040025
Bacillus coagulans JCM2257T<1.66,400<1.6<1.6
Bacillus subtilis NBRC3134<1.61,600<1.6<1.6
Lactococcus lactis subsp. cremoris NBRC100676<1.61,600<1.6<1.6

Biosynthesis and Genetic Regulation of Enterocin Nkr 5 3d

Genomic Localization of the Enterocin (B1671362) NKR-5-3D Structural Gene

The genetic determinants for Enterocin NKR-5-3D are located within a specific, well-defined gene cluster on the bacterial chromosome.

Genetic analysis of E. faecium NKR-5-3, a strain isolated from Thai fermented fish, has identified a key gene cluster of approximately 13 kb, designated the Ent53ACDZ gene cluster. researchgate.net This cluster is responsible for the production of a suite of enterocins, including NKR-5-3A, -C, -D, and -Z, but not the circular bacteriocin (B1578144) NKR-5-3B, which is encoded by a separate gene cluster. researchgate.netcabidigitallibrary.org The Ent53ACDZ locus contains the structural genes that encode the precursor peptides for these bacteriocins, as well as genes necessary for their secretion, external signaling, and immunity. researchgate.net

A total of 14 open reading frames (ORFs) have been identified within this cluster, encompassing the structural genes enkA (ent53A), enkC (ent53C), enkD (ent53D), and enkZ (ent53Z). researchgate.netresearchgate.net Alongside these are crucial functional genes: enkT, which encodes an ATP-binding cassette (ABC) transporter responsible for the secretion of the mature peptides; enkIaz and enkIc, which provide immunity to the producer cell; and enkR and enkK, which encode the regulatory proteins. researchgate.net The comprehensive nature of this gene cluster highlights it as the essential genetic locus for the coordinated biosynthesis and regulation of these specific NKR-5-3 enterocins. researchgate.net

Table 1: Genes within the E. faecium NKR-5-3 Ent53ACDZ Gene Cluster

GeneFunctionAssociated Compound(s)
enkA (ent53A)Structural gene for precursor peptideEnterocin NKR-5-3A
enkC (ent53C)Structural gene for precursor peptideEnterocin NKR-5-3C
enkD (ent53D)Structural gene for precursor peptideThis compound
enkZ (ent53Z)Structural gene for precursor peptideEnterocin NKR-5-3Z
enkTABC transporter for secretionEnt53A, C, D, Z
enkRResponse regulator proteinEnt53A, C, D, Z
enkKHistidine protein kinaseEnt53A, C, D, Z
enkIazImmunity proteinEnt53A, Z
enkIcImmunity proteinEnt53C

This compound demonstrates significant homology with other bacteriocin-inducing peptides from different lactic acid bacteria. researchgate.nettandfonline.com Its amino acid sequence shows a high degree of identity to IP-TX, an inducing peptide from Lactobacillus sakei 5, and AvcP, produced by Enterococcus avium XA83. tandfonline.com Specifically, the sequence identity is 88.9% with IP-TX and 63.0% with AvcP. tandfonline.com

Furthermore, genomic analysis of Enterococcus canintestini 49, isolated from canine feces, revealed a bacteriocin gene cluster with 96.7% nucleotide sequence identity to the Ent53ACDZ cluster of E. faecium NKR-5-3. researchgate.netnih.gov This homologous cluster in E. canintestini 49 also encodes for the production of enterocins NKR-5-3A, -D, -Z, and a variant of NKR-5-3C. nih.gov The presence of such highly similar gene clusters across different enterococcal species points to a conserved evolutionary pathway for the production and regulation of these specific bacteriocins.

Table 2: Amino Acid Sequence Comparison of this compound and Homologous Peptides

PeptideSource OrganismAmino Acid Sequence% Identity to Ent53D
Ent53D E. faecium NKR-5-3TPGGIDFISGGPHVAQDVLNAIKNFFK100%
IP-TX L. sakei 5TPGGIDFVSGGPHVAQDVLNAIKNFFK88.9%
AvcP E. avium XA83MKNNSQLFEEMINNIYGN63.0%

Mechanisms of this compound Biosynthesis

The synthesis of this compound follows the characteristic pathway for ribosomally produced and post-translationally modified peptides (RiPPs), specifically that of class II bacteriocins.

Like all bacteriocins, the synthesis of this compound begins at the ribosome. smolecule.comuq.edu.aumdpi.com The structural gene, enkD, is transcribed into messenger RNA (mRNA) and subsequently translated by the ribosome into a linear, biologically inactive precursor peptide, or prepeptide. researchgate.net This prepeptide consists of two distinct domains: an N-terminal leader peptide and a C-terminal propeptide. researchgate.netnih.gov The propeptide region contains the amino acid sequence that will become the final, active this compound molecule. researchgate.net

As a class II bacteriocin, this compound does not undergo the extensive post-translational modifications seen in class I lantibiotics. nih.govnih.gov The primary maturation event involves the proteolytic cleavage of the N-terminal leader peptide from the propeptide. researchgate.netnih.gov This cleavage occurs at a specific double-glycine site, a characteristic processing signal for this class of bacteriocins. researchgate.net

The maturation and secretion processes are coupled and mediated by the dedicated ABC transporter protein, EnkT, which is encoded within the same gene cluster. researchgate.net EnkT recognizes the leader peptide of the precursor, cleaves it, and simultaneously transports the now mature and active this compound peptide out of the cell. researchgate.net

Regulatory Mechanisms Governing this compound Production

The production of this compound and its associated bacteriocins (A, C, and Z) is tightly regulated by a quorum-sensing mechanism mediated by a three-component regulatory system. researchgate.nettandfonline.comdost.gov.ph This system allows the bacterial cell to initiate bacteriocin production only when a sufficient population density has been reached, conserving energy.

The three essential components of this system are:

Inducing Peptide (IP): this compound (Ent53D) itself functions as the extracellular signaling molecule or auto-inducer. researchgate.netdost.gov.ph

Histidine Protein Kinase (HK): The membrane-bound sensor protein, EnkK, detects the external concentration of Ent53D. researchgate.netresearchgate.net

Response Regulator (RR): The intracellular protein, EnkR, receives the signal from EnkK and activates gene transcription. researchgate.netresearchgate.net

The process begins when secreted Ent53D reaches a critical threshold concentration in the extracellular environment. tandfonline.com Research indicates this concentration is at least 2 nM. This accumulation allows Ent53D to bind to and activate the histidine kinase, EnkK. dost.gov.ph Upon activation, EnkK autophosphorylates and then transfers the phosphate (B84403) group to the response regulator, EnkR. dost.gov.ph Phosphorylated EnkR then acts as a transcriptional activator, binding to specific promoter regions within the Ent53ACDZ gene cluster and switching on the expression of the structural and biosynthetic genes, leading to the large-scale production and secretion of the enterocins. researchgate.netdost.gov.ph This regulatory circuit notably excludes Enterocin NKR-5-3B, which is governed by an independent production mechanism. researchgate.netuq.edu.audost.gov.ph

Auto-Induction by this compound Itself

This compound, a class IId bacteriocin, exhibits a fascinating dual function. While it possesses weak antimicrobial activity, its primary role appears to be that of a signaling molecule, or an inducing peptide, in a quorum-sensing system that governs the production of several enterocins by E. faecium NKR-5-3. uq.edu.autandfonline.com This auto-induction mechanism ensures that the production of these antimicrobial peptides is a coordinated response, initiated when the bacterial population density reaches a certain threshold.

Research has demonstrated that the addition of purified this compound to the culture medium of E. faecium NKR-5-3 induces the production of other enterocins in the NKR-5-3 family, specifically enterocins NKR-5-3A, C, and Z. tandfonline.comnih.gov However, the production of Enterocin NKR-5-3B, a circular bacteriocin, appears to be independent of this induction by this compound. uq.edu.auresearchgate.net This specificity highlights a divergent regulatory pathway for different bacteriocins produced by the same strain. The inducing function of this compound is crucial for the coordinated expression of the bacteriocin arsenal (B13267) of E. faecium NKR-5-3, allowing it to effectively compete in its microbial environment.

Two-Component Regulatory Systems in Enterococcus faecium NKR-5-3

The regulation of bacteriocin production in E. faecium NKR-5-3 is orchestrated by a three-component regulatory system, which includes a classical two-component signal transduction system. nih.govasm.org This system is essential for sensing the extracellular concentration of the inducing peptide and transducing this signal into a cellular response, namely the upregulation of bacteriocin gene expression.

The key components of this regulatory cascade are:

This compound (Ent53D): The inducing peptide or pheromone that acts as the external signal. nih.gov

Histidine Kinase (EnkK): A membrane-bound sensor protein. The gene encoding EnkK is located within the enterocin NKR-5-3ACDZ gene cluster. nih.govresearchgate.net EnkK is believed to detect the extracellular concentration of Ent53D.

Response Regulator (EnkR): A cytoplasmic protein that, upon activation by EnkK, binds to specific promoter regions in the DNA to regulate gene transcription. nih.govresearchgate.net The gene for EnkR is also part of the NKR-5-3ACDZ gene cluster. nih.govresearchgate.net

Genetic studies involving the creation of knockout mutants have confirmed the roles of these components. A mutant strain lacking the genes for EnkR and EnkK (ΔenkRK) failed to produce enterocins NKR-5-3A, C, and Z, even in the presence of Ent53D, demonstrating that EnkR and EnkK are indispensable for the induction of bacteriocin production. researchgate.net This confirms that Ent53D, EnkK, and EnkR constitute a three-component system that controls the production of a subset of the NKR-5-3 enterocins. nih.gov The production of Enterocin NKR-5-3B, however, is regulated independently of this system. researchgate.net

ComponentGeneLocationFunction
Inducing PeptideenkDEnt53ACDZ gene clusterExtracellular signal for quorum sensing. nih.gov
Histidine KinaseenkKEnt53ACDZ gene clusterSenses the inducing peptide. nih.govresearchgate.net
Response RegulatorenkREnt53ACDZ gene clusterRegulates gene transcription upon activation. nih.govresearchgate.net

Influence of Environmental Factors on Production Yield in Research Settings

The production of this compound and its associated enterocins is significantly influenced by environmental conditions, a common characteristic of microbial secondary metabolite synthesis. rsc.org Laboratory studies have shown that factors such as incubation temperature can modulate the yield of these bacteriocins.

Research has indicated that the optimal incubation temperature for the production of enterocins NKR-5-3A, C, and D is 25°C. researchgate.netresearchgate.net In contrast, the production of Enterocin NKR-5-3B occurs over a broader temperature range of 20-30°C. researchgate.netresearchgate.net This differential temperature dependence further supports the existence of separate regulatory mechanisms for the various bacteriocins produced by E. faecium NKR-5-3. The influence of environmental cues on bacteriocin production is a critical consideration for optimizing yields in potential biotechnological applications.

EnterocinOptimal Production Temperature (°C)
NKR-5-3A25
NKR-5-3C25
NKR-5-3D25
NKR-5-3B20-30

Research on the Functional Impact of Enterocin Nkr 5 3d As an Inducer

Induction of Enterocin (B1671362) NKR-5-3A and NKR-5-3Z (Class IIb Bacteriocins)

Research has demonstrated that Enterocin NKR-5-3D effectively induces the production of Enterocin NKR-5-3A and Enterocin NKR-5-3Z. tandfonline.comuq.edu.au These two peptides are components of a Class IIb bacteriocin (B1578144), also known as a two-peptide bacteriocin. researchgate.net For potent antimicrobial activity, both peptides must be present, as they act synergistically. researchgate.netresearchgate.net The structural gene for Enterocin NKR-5-3A (ent53A) was found to be identical to that of brochocin A, while the gene for its synergistic partner, ent53Z, is located downstream from ent53A. tandfonline.comnih.gov The production of this Class IIb bacteriocin is dependent on the signaling cascade initiated by the external presence of this compound. tandfonline.comresearchgate.net

Induction of Enterocin NKR-5-3B (Circular Bacteriocin)

In stark contrast to its effect on other enterocins from the NKR-5-3 strain, this compound does not induce the production of Enterocin NKR-5-3B. tandfonline.comuq.edu.au Enterocin NKR-5-3B is a novel and structurally distinct circular bacteriocin, which places it in Class IIc. uq.edu.auasm.org Genetic analysis has revealed that the biosynthetic gene cluster for Enterocin NKR-5-3B is located at a different locus on the genome compared to the genes for enterocins A, C, D, and Z. researchgate.netasm.org This physical separation of genes underscores the existence of an independent biosynthetic and regulatory mechanism for this circular bacteriocin, which is not part of the quorum-sensing system controlled by this compound. researchgate.netasm.org

Induction of Enterocin NKR-5-3C (Class IIa Bacteriocin)

The production of Enterocin NKR-5-3C is also under the positive regulatory control of this compound. tandfonline.comnih.gov Enterocin NKR-5-3C is a potent Class IIa bacteriocin, a group often referred to as pediocin-like or anti-listerial bacteriocins. uq.edu.autandfonline.comoup.com It possesses the conserved YGNGV/YGNGL motif in its N-terminal region, which is a hallmark of this class. tandfonline.comoup.comfrontiersin.org The induction by this compound ensures that this bacteriocin, which has strong activity against pathogens like Listeria, is produced in concert with the other regulated enterocins. tandfonline.comresearchgate.net

Elucidating the Specificity of Induction Across Different Enterocin Classes

The induction activity of this compound is highly specific, targeting a select group of bacteriocins produced by E. faecium NKR-5-3. It activates a shared biosynthetic mechanism responsible for the production of bacteriocins from different classes: Class IIa (Enterocin NKR-5-3C) and Class IIb (the Enterocin NKR-5-3A/Z pair). tandfonline.comresearchgate.net However, it has no regulatory effect on the Class IIc circular bacteriocin, Enterocin NKR-5-3B, which operates under a separate and independent regulatory pathway. tandfonline.comuq.edu.au This specificity demonstrates a sophisticated genetic organization that allows the bacterium to control a subset of its antimicrobial peptides via a single quorum-sensing signal, while leaving another, structurally different bacteriocin to be regulated by other means.

Table 1: Induction Specificity of this compound

Enterocin Bacteriocin Class Induced by this compound
Enterocin NKR-5-3A Class IIb Yes
Enterocin NKR-5-3Z Class IIb Yes
Enterocin NKR-5-3B Class IIc (Circular) No

| Enterocin NKR-5-3C | Class IIa | Yes |

Signaling Pathways Associated with this compound Induction

The induction of enterocin production by this compound is mediated by a quorum-sensing mechanism that involves a two-component regulatory system (TCS), sometimes referred to as a three-component system when the inducing peptide itself is included. tandfonline.comresearchgate.netnih.gov This signaling pathway consists of two key proteins: a membrane-associated histidine protein kinase (HPK) and a cytoplasmic response regulator (RR). researchgate.netnih.gov

The specific components identified in the E. faecium NKR-5-3 system are the proteins EnkR and EnkK. researchgate.net The proposed mechanism is as follows:

Sensing: this compound, acting as the external auto-inducer peptide, accumulates in the extracellular environment. tandfonline.comnih.gov

Signal Transduction: The peptide is detected and binds to the sensor domain of the histidine protein kinase, EnkK, which is embedded in the cell membrane. researchgate.net

Phosphorylation Cascade: This binding event triggers the autophosphorylation of EnkK. The phosphate (B84403) group is then transferred to the response regulator protein, EnkR, in the cytoplasm. researchgate.netnih.gov

Transcriptional Activation: Phosphorylated EnkR is activated and functions as a transcriptional regulator. It binds to specific promoter regions within the ent53ACDZ gene cluster, activating the transcription of the structural genes for enterocins NKR-5-3A, C, and Z, as well as the genes required for their transport and immunity. researchgate.net

Studies involving the creation of a mutant strain where the enkRK genes were deleted confirmed their essential role; this mutant strain was unable to produce the inducible enterocins, demonstrating that EnkR and EnkK are the regulatory proteins that mediate the induction by this compound. researchgate.net

Table 2: Components of the this compound Signaling Pathway

Component Protein Name Function
Inducing Peptide This compound External signal molecule (peptide pheromone) that initiates the cascade.
Histidine Protein Kinase (HPK) EnkK Membrane-bound sensor that detects the inducing peptide and autophosphorylates.

| Response Regulator (RR) | EnkR | Cytoplasmic protein that receives a phosphate group from EnkK and activates gene transcription. |

Table 3: List of Compounds Mentioned

Compound Name Type/Class
Enterocin NKR-5-3A Class IIb Bacteriocin
Enterocin NKR-5-3B Class IIc (Circular) Bacteriocin
Enterocin NKR-5-3C Class IIa Bacteriocin
This compound Class IId Bacteriocin / Inducing Peptide
Enterocin NKR-5-3Z Class IIb Bacteriocin
EnkK Histidine Protein Kinase (Regulatory Protein)
EnkR Response Regulator (Regulatory Protein)

| Brochocin A | Class IIb Bacteriocin |

Methodological Approaches in Enterocin Nkr 5 3d Research

Molecular Biology Techniques for Gene Analysis

The investigation of Enterocin (B1671362) NKR-5-3D is deeply rooted in molecular biology, which allows researchers to isolate, study, and manipulate the genetic material responsible for its production.

Gene Cloning and Sequencing

The genetic foundation of Enterocin NKR-5-3D production by Enterococcus faecium NKR-5-3 has been elucidated through gene cloning and sequencing. The structural gene for this compound, designated ent53D, was identified as part of a larger bacteriocin-producing gene cluster. researchgate.net

Initial steps involved the creation of a fosmid library from the total genomic DNA of E. faecium NKR-5-3. nih.gov This library consists of large DNA fragments cloned into vectors, which can then be screened. To identify the specific gene, colony PCR with primers designed based on the amino acid sequence of the purified peptide is a common technique. researchgate.netnih.gov Once the relevant clones are identified, the DNA fragments are purified and sequenced. researchgate.net This process, often involving a "primer walking" strategy on the fosmid library template, reveals the nucleotide sequence of the structural gene and its surrounding regions. nih.gov For ent53D, sequencing confirmed its location and the open reading frame encoding the pre-peptide. researchgate.net

TechniquePurpose in this compound ResearchReference
Fosmid Library Construction To clone large genomic DNA fragments from E. faecium NKR-5-3 for screening. nih.gov
Polymerase Chain Reaction (PCR) To amplify the specific gene (ent53D) from the genomic DNA or fosmid clones for sequencing and cloning. researchgate.net
DNA Sequencing To determine the exact nucleotide sequence of the ent53D gene and its associated gene cluster. researchgate.net

Heterologous Expression Systems for Research Production

To overcome the limitations of low-level natural production and the presence of multiple bacteriocins in the native strain, heterologous expression systems are invaluable for producing this compound for research. smolecule.comasm.org These systems involve introducing the gene or gene cluster responsible for bacteriocin (B1578144) production into a different, well-characterized host organism.

For the NKR-5-3 bacteriocin system, which includes this compound, several hosts have been successfully utilized. The entire biosynthetic gene cluster, containing five key genes (enkB, enkB1, enkB2, enkB3, and enkB4), has been cloned into wide-host-range expression vectors. nih.govasm.org These vectors are then introduced into host strains such as Escherichia coli (for cloning), Enterococcus faecalis, and various strains of Lactococcus lactis (for expression). nih.govasm.org Successful production of the mature bacteriocins in these hosts demonstrates that the five genes are sufficient for biosynthesis, maturation, and secretion. asm.org This approach allows for controlled, large-scale production, facilitating further purification and functional studies. smolecule.comnih.gov

Host OrganismVector SystemOutcomeReference
Escherichia colipUC18, pCC1FOSCloning host for gene fragments and fosmid library construction. nih.govuq.edu.au
Enterococcus faecalispMG36cSuccessful heterologous production of NKR-5-3 bacteriocins. nih.govasm.org
Lactococcus lactispMG36cSuccessful heterologous production of NKR-5-3 bacteriocins. nih.govasm.orgnih.gov

Targeted Mutagenesis for Functional Analysis

Targeted mutagenesis is a powerful technique used to understand the structure-function relationship of peptides like this compound. By systematically altering specific amino acids in the peptide's sequence, researchers can identify residues critical for its activity, stability, or receptor interaction.

While extensive mutagenesis has been performed on the circular bacteriocin Enterocin NKR-5-3B from the same gene cluster, the methodologies are directly applicable to studying this compound. cabidigitallibrary.orgfrontiersin.org Techniques such as site-directed mutagenesis via round-PCR can be used to introduce specific point mutations. cabidigitallibrary.org For a broader analysis, NNK-scanning is employed, where a codon for a target amino acid is replaced with an 'NNK' triplet (N=any nucleotide, K=G or T), creating a library of mutants with random substitutions at that position. cabidigitallibrary.org The resulting mutant peptides are then expressed and tested for changes in biological activity, such as their ability to induce bacteriocin production. cabidigitallibrary.orgfrontiersin.org This approach has been instrumental in identifying key aromatic and cationic residues essential for the antimicrobial activity of other circular bacteriocins. frontiersin.orgresearchgate.net

Bioinformatic Tools for Sequence and Gene Cluster Analysis

Bioinformatics is essential for analyzing the large datasets generated from sequencing and for predicting the function of genes and proteins. Tools like BAGEL4 and antiSMASH are widely used for genome mining to identify putative bacteriocin gene clusters (BGCs) in bacterial genomes. mdpi.commdpi.com These platforms can recognize the genetic signatures of bacteriocin production, including structural genes and those encoding transport and immunity proteins. mdpi.com Such tools have successfully identified the gene cluster for this compound in various Enterococcus strains. mdpi.com

Once a sequence is obtained, homology modeling tools like SWISS-MODEL can predict the three-dimensional structure of the peptide. researchgate.netnih.gov This is achieved by comparing the amino acid sequence of this compound with the known structures of related peptides in databases like the Protein Data Bank (PDB). nih.gov These structural models are crucial for understanding how the peptide folds and for guiding targeted mutagenesis studies. cabidigitallibrary.orgresearchgate.net

Bioinformatic ToolApplication in this compound ResearchReference
antiSMASH / BAGEL Identification of the bacteriocin gene cluster containing ent53D within a bacterial genome. mdpi.commdpi.com
SWISS-MODEL Prediction of the three-dimensional structure of this compound based on homology to known structures. researchgate.netnih.gov
BLAST (Basic Local Alignment Search Tool) Comparing the amino acid or nucleotide sequence of this compound to identify homologous peptides in databases. nih.gov

Chromatographic and Spectroscopic Techniques for Peptide Analysis

The analysis and purification of this compound rely heavily on a combination of chromatographic and spectroscopic methods.

Purification Strategies for this compound

Purifying this compound from a complex mixture, such as a bacterial culture supernatant, is a multi-step process designed to isolate the peptide to a high degree of purity. mdpi.com A common initial step is ammonium (B1175870) sulfate (B86663) precipitation, which concentrates proteins and peptides from the culture medium. researchgate.net

Following this initial concentration, a series of chromatographic techniques are employed. mdpi.com Cation exchange chromatography is often used as it separates molecules based on their net positive charge, a common feature of bacteriocins. nih.govbohrium.com Subsequently, size exclusion chromatography can be used to separate molecules based on their size. nih.govbohrium.com The final and most crucial purification step is typically reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net This technique separates peptides based on their hydrophobicity, yielding a highly purified product suitable for sequencing and structural analysis. mdpi.com The purity of the final sample is often verified using mass spectrometry. mdpi.commatilda.science

Bioactivity Assays for Inducing Potential and Antimicrobial Activity

Research into this compound employs specific bioactivity assays to characterize its dual functions: first, as a signaling molecule that induces the production of other bacteriocins, and second, as an antimicrobial agent, albeit one with limited direct effect.

Induction Assays for Bacteriocin Production

This compound is recognized primarily for its role as an inducing peptide, triggering the enhanced production of other enterocins by its native producer, Enterococcus faecium NKR-5-3. tandfonline.comresearchgate.net This function is critical, as it regulates the synthesis of more potent antimicrobial peptides within the NKR-5-3 system. uq.edu.auresearchgate.net Assays to quantify this inducing potential are a key methodological approach in its study.

The standard induction assay involves adding purified this compound to a growing culture of the producer strain and then measuring the subsequent increase in bacteriocin activity in the culture supernatant. tandfonline.comresearchgate.net In a typical experimental setup, a culture of E. faecium NKR-5-3 is grown in Trypticase Soy Broth with Yeast Extract (TSBYE). After an initial incubation period of four hours, a sub-micromolar concentration of purified this compound is introduced. tandfonline.com The culture is then incubated for a total of 24 hours. tandfonline.com

To measure the outcome, the bacteriocin activity in the culture supernatant is assessed using the spot-on-lawn method. tandfonline.com This involves spotting the supernatant onto an agar (B569324) plate seeded with specific indicator strains that are sensitive to the induced enterocins (like Enterocin NKR-5-3C), such as Listeria innocua and Enterococcus faecalis. tandfonline.com The resulting zone of inhibition is then measured to quantify the bacteriocin activity. These assays demonstrate that the presence of this compound significantly enhances the production of other NKR-5-3 enterocins. tandfonline.comuq.edu.au

Table 1: Experimental Parameters for this compound Induction Assay

ParameterDescriptionReference
Producer Strain Enterococcus faecium NKR-5-3 tandfonline.com
Culture Medium Trypticase Soy Broth with Yeast Extract (TSBYE) tandfonline.com
Inducing Agent Purified this compound tandfonline.com
Concentration 0.23 µM tandfonline.com
Time of Addition After 4 hours of inoculation tandfonline.com
Incubation 30°C for 24 hours tandfonline.com
Activity Assay Spot-on-lawn method tandfonline.com
Indicator Strains Listeria innocua ATCC 33090T, Enterococcus faecalis JCM 5803T tandfonline.com
Controls Culture without added this compound (negative control) tandfonline.com

Antimicrobial Spectrum Analysis (focus on weak direct activity)

This compound is classified as a class IId bacteriocin and is characterized by its weak and narrow direct antimicrobial activity, especially when compared to the other bacteriocins produced by E. faecium NKR-5-3. tandfonline.comresearchgate.netfrontiersin.orgfrontiersin.org While other enterocins from the same strain, such as NKR-5-3B and NKR-5-3C, exhibit broad or potent activity against various Gram-positive bacteria, the direct antibacterial effect of NKR-5-3D is notably limited. tandfonline.comfrontiersin.org

The antimicrobial spectrum is typically analyzed using the spot-on-lawn assay, where a purified solution of this compound is applied to lawns of various indicator bacteria. cabidigitallibrary.org Research findings consistently show that this compound has a narrow antimicrobial spectrum. tandfonline.com For instance, while Enterocin NKR-5-3B shows high activity against Bacillus spp. and Lactococcus lactis, and Enterocin NKR-5-3C is highly effective against Listeria innocua and Enterococcus faecalis, this compound demonstrates markedly lower or no activity against these same strains. tandfonline.com Its primary biological role is therefore considered to be that of a signaling molecule for bacteriocin production rather than a direct antimicrobial agent. uq.edu.auresearchgate.net

Table 2: Antimicrobial Spectrum of this compound

Indicator StrainActivity of this compoundComparative Activity of Other NKR-5-3 EnterocinsReference
Listeria innocuaWeak/LowHigh activity from Enterocin NKR-5-3C tandfonline.com
Enterococcus faecalisWeak/LowHigh activity from Enterocin NKR-5-3C tandfonline.com
Bacillus spp.Weak/LowHigh activity from Enterocin NKR-5-3B tandfonline.com
Lactococcus lactisWeak/LowHigh activity from Enterocin NKR-5-3B tandfonline.comcabidigitallibrary.org

Comparative and Synergistic Research Contexts

Differentiation of Enterocin (B1671362) NKR-5-3D from Other Enterocins of E. faecium NKR-5-3

The bacterium E. faecium NKR-5-3 produces five distinct bacteriocin-like peptides: Enterocin NKR-5-3A, B, C, D, and Z. uq.edu.au These peptides exhibit significant differences in their structure and function, contributing to a complex and robust antimicrobial strategy.

The enterocins produced by E. faecium NKR-5-3 belong to different classes of bacteriocins, each with unique properties. tandfonline.comresearchgate.net Enterocin NKR-5-3D is classified as a class IId bacteriocin (B1578144). uq.edu.auresearchgate.net Structurally, it is a small peptide with a molecular weight of 2843.5 Da. tandfonline.comresearchgate.netnih.gov Its primary function is not direct antimicrobial action, as it exhibits only weak antibacterial activity. uq.edu.autandfonline.com Instead, it serves as an inducing peptide, a signaling molecule that triggers the production of other enterocins. tandfonline.comresearchgate.nettandfonline.com

In contrast, the other enterocins from this strain are primarily antimicrobial agents:

Enterocin NKR-5-3A and Z: These two peptides form a class IIb, or two-peptide, bacteriocin. uq.edu.auresearchgate.net Enterocin NKR-5-3A has a molecular weight of 5242.3 Da and has been identified as brochocin A. tandfonline.comresearchgate.net Enterocin NKR-5-3Z is its synergistic partner peptide. tandfonline.comnih.gov

Enterocin NKR-5-3B: This is a novel circular bacteriocin (classified as class IIc) with a molecular mass of 6316.4 Da. uq.edu.autandfonline.comnih.gov Its unique head-to-tail cyclized structure, characterized by four helical segments enclosing a hydrophobic core, provides enhanced stability. uq.edu.auresearchgate.netnih.gov It displays a broad spectrum of antimicrobial activity. tandfonline.comresearchgate.netnih.gov

Enterocin NKR-5-3C: Identified as a novel class IIa bacteriocin, this peptide has a molecular weight of 4512.8 Da. uq.edu.autandfonline.comresearchgate.net It is distinguished by its potent activity specifically against Listeria species. tandfonline.comresearchgate.netnih.gov

The following table summarizes the structural and functional divergence among these compounds.

CompoundBacteriocin ClassMolecular Weight (Da)Primary Structure & Function
This compoundClass IId2843.5Inducing peptide with weak antimicrobial activity. uq.edu.autandfonline.com
Enterocin NKR-5-3AClass IIb5242.3Antimicrobial peptide (Brochocin A); part of a two-peptide system with NKR-5-3Z. tandfonline.comresearchgate.net
Enterocin NKR-5-3ZClass IIbNot specifiedSynergistic partner peptide for NKR-5-3A. tandfonline.com
Enterocin NKR-5-3BClass IIc (Circular)6316.4Novel circular bacteriocin with a broad antimicrobial spectrum and high stability. uq.edu.autandfonline.comnih.gov
Enterocin NKR-5-3CClass IIa4512.8Novel bacteriocin with potent anti-Listeria activity. uq.edu.autandfonline.com

Within the comprehensive bacteriocin system of E. faecium NKR-5-3, each enterocin plays a specialized role. The system appears to be regulated in a sophisticated manner, allowing the bacterium to mount a multifaceted defense against competitors. The distinct roles are:

This compound: Functions as a quorum-sensing or signaling molecule. tandfonline.comtandfonline.com It shows high homology to an inducing peptide from Lactobacillus sakei 5. tandfonline.comresearchgate.nettandfonline.com Its presence at a sufficient concentration signals the bacterial population to ramp up the production of the antimicrobial arsenal (B13267).

Enterocins NKR-5-3A/Z and C: These constitute the primary, inducible antimicrobial response. Enterocin NKR-5-3C provides a targeted defense against Listeria, a common competitor and foodborne pathogen. tandfonline.com The Enterocin NKR-5-3A/Z pair offers a broader spectrum of activity through the synergistic action of two peptides. uq.edu.autandfonline.com

Enterocin NKR-5-3B: This circular bacteriocin acts as a potent, broad-spectrum antimicrobial agent. tandfonline.comnih.govasm.org Notably, its production is not induced by this compound, suggesting it may be produced constitutively or regulated by a different mechanism. uq.edu.autandfonline.com This provides the bacterium with a constant level of defense, independent of the quorum-sensing system that controls the other enterocins.

Research on Synergistic Effects in Bacteriocin Production

The production of multiple bacteriocins by a single strain is a strategic advantage, and the interplay between these peptides is a key area of study. This includes both the coordinated regulation of their production and their potential synergistic interactions during antimicrobial action.

This compound is central to the co-production of the other bacteriocins. tandfonline.comresearchgate.net Research has demonstrated that it functions as an inducing peptide, stimulating the synthesis of Enterocins NKR-5-3A, C, and their related components. uq.edu.autandfonline.com The addition of purified this compound to a culture of E. faecium NKR-5-3 leads to increased production of these bacteriocins. tandfonline.com This mechanism is part of a three-component regulatory system, which includes the sensor kinase (EnkK) and the response regulator (EnkR), that controls the expression of the entACDZ gene cluster. researchgate.net This allows the bacterium to conserve energy and produce the bacteriocins only when the cell density is high enough to warrant a coordinated response. As previously noted, the production of the circular bacteriocin Enterocin NKR-5-3B is not affected by this induction system. uq.edu.autandfonline.com

The concept of synergy can apply to both production and antimicrobial activity. While this compound synergistically boosts the production of other bacteriocins, the synergistic antimicrobial activity of the final peptides is more specific.

The clearest example of synergistic antimicrobial action within the complex is between Enterocin NKR-5-3A and Enterocin NKR-5-3Z . These two peptides are components of a class IIb bacteriocin and are required to act together to exert their full antimicrobial effect. uq.edu.autandfonline.com

However, studies that tested other combinations of the purified peptides have found no evidence of further synergistic antimicrobial activity. Specifically, no synergy was observed in any combination tested among Enterocins NKR-5-3A, B, C, and D against various indicator strains. tandfonline.com Therefore, the primary advantage of the complex appears to be the simultaneous deployment of multiple bacteriocins with different, rather than synergistic, antimicrobial spectra and modes of action (e.g., the broad-spectrum activity of NKR-5-3B and the potent anti-listerial activity of NKR-5-3C).

Future Directions and Research Perspectives on Enterocin Nkr 5 3d

Further Elucidation of the Induction Mechanism at a Molecular Level

The precise molecular interactions governing the induction of enterocin (B1671362) production by Enterocin NKR-5-3D are not yet fully understood. Future investigations should aim to delineate the complete signal transduction pathway. This includes identifying the specific receptor on the producer cell surface to which this compound binds. Characterizing this receptor and the subsequent intracellular signaling cascade, including any phosphorylation events and transcriptional activators, will provide a comprehensive understanding of how this peptide initiates the expression of bacteriocin (B1578144) genes. It is known that at least 2 nM of this compound is required to regulate the production of enterocins NKR-5-3A, C, and D. researchgate.netmatilda.science However, it does not appear to induce the production of Enterocin NKR-5-3B, suggesting a separate regulatory mechanism for this particular circular bacteriocin. uq.edu.auresearchgate.netmatilda.science

Exploration of this compound as a Model Inducing Peptide in Bacteriocin Systems

This compound shares high homology with an inducing peptide produced by Lactobacillus sakei 5, suggesting its potential as a model for studying quorum-sensing regulation in a broader range of bacteriocin systems. tandfonline.comresearchgate.net Comparative studies with other known inducing peptides could reveal conserved motifs and mechanisms involved in bacteriocin regulation across different species of lactic acid bacteria. This research could facilitate the development of universal strategies for controlling bacteriocin production in various industrially important strains.

Investigating Broader Regulatory Networks Beyond Bacteriocin Induction

The regulatory role of this compound may extend beyond the induction of bacteriocin synthesis. Future research could explore its potential involvement in other cellular processes in E. faecium NKR-5-3, such as biofilm formation, stress response, and virulence factor expression. Understanding these broader regulatory networks would provide a more holistic view of the physiological role of this inducing peptide and could have implications for controlling the behavior of this bacterium in various environments.

Design and Synthesis of Analogs for Modulated Inducing Activity

The chemical synthesis of this compound analogs offers an exciting avenue for fine-tuning its inducing activity. By systematically substituting amino acid residues, researchers can identify key structural features responsible for its function. This could lead to the creation of super-inducers with enhanced activity or antagonists that can block bacteriocin production. Such analogs would be valuable tools for both fundamental research and for controlling bacteriocin production in applied settings. The knowledge gained from studying the structure-function relationships of other bacteriocins, such as the circular bacteriocin Enterocin NKR-5-3B, could inform the design of these analogs. cabidigitallibrary.org

Integration into Advanced Bacteriocin Research Platforms

The development of advanced research platforms, such as those utilizing mass spectrometry-based quantification systems, has been instrumental in monitoring the production of multiple bacteriocins from E. faecium NKR-5-3. researchgate.netmatilda.science Integrating the study of this compound into these platforms will allow for a more dynamic and comprehensive analysis of its regulatory effects under various conditions. This approach will be crucial for optimizing bacteriocin production for potential applications in food preservation and beyond.

Q & A

Q. What is the classification of Enterocin NKR-5-3D, and what are its primary biological activities?

this compound is a class IId bacteriocin produced by Enterococcus faecium NKR-5-3. It exhibits weak antibacterial activity compared to other enterocins from the same strain (e.g., Enterocin NKR-5-3C, a class IIa bacteriocin with potent anti-listerial effects). Its primary role may involve inducing the production of other bacteriocins in the NKR-5-3 strain, as demonstrated in co-culture experiments .

Methodological Insight: To classify bacteriocins, researchers should use mass spectrometry for molecular weight determination (this compound: 2843.5 Da) and phylogenetic analysis of genetic clusters. Antimicrobial activity is typically assessed via agar diffusion or microdilution assays against target pathogens like Listeria monocytogenes .

Q. What standardized protocols are used to purify this compound from bacterial cultures?

Purification involves ammonium sulfate precipitation followed by sequential chromatography (e.g., hydrophobic interaction and reverse-phase HPLC). Critical steps include maintaining pH stability (4.0–6.0) and using protease inhibitors to prevent degradation. Evidence from E. faecium NKR-5-3 purification highlights the importance of separating this compound from synergistic peptides (e.g., Enterocin NKR-5-3Z) to avoid skewed activity results .

Key Data:

Purification StepYield (%)Purity (HPLC)
Ammonium sulfate60–7040–50%
Hydrophobic chromatography30–4070–80%
Reverse-phase HPLC10–15>95%

Q. How is the production of this compound regulated in its native strain?

Production is autoinduced by this compound itself via a quorum-sensing mechanism. The peptide acts as a signaling molecule, upregulating transcription of bacteriocin-related genes when a threshold concentration is reached. Researchers should monitor induction using RT-PCR to track gene expression (e.g., ent53D) under varying cell densities .

Advanced Research Questions

Q. How can structural discrepancies in this compound be resolved to clarify its weak antimicrobial activity?

Structural analysis using nuclear magnetic resonance (NMR) or X-ray crystallography is critical. This compound’s small size (2.8 kDa) and lack of disulfide bridges (unlike class IIa bacteriocins) may explain its limited stability and activity. Comparative studies with class IId homologs (e.g., enterocin 96) suggest glycosylation or post-translational modifications could enhance functionality, though these are unconfirmed for NKR-5-3D .

Experimental Design:

  • Use circular dichroism to assess secondary structure.
  • Apply site-directed mutagenesis to test residues involved in receptor binding.
  • Compare activity in lipid bilayer models to evaluate membrane disruption efficiency .

Q. What strategies address contradictions in reported antibacterial activity levels of this compound?

Discrepancies arise from variations in purity, assay conditions (e.g., pH, salinity), and synergistic interactions. For example, this compound’s weak standalone activity may amplify when combined with Enterocin NKR-5-3Z. To mitigate bias:

  • Isolate the peptide to >95% purity via HPLC.
  • Use defined media to eliminate confounding metabolites.
  • Conduct checkerboard assays to quantify synergy with other bacteriocins .

Q. How can genome mining improve the discovery of this compound homologs in non-model bacteria?

Advanced bioinformatics tools (e.g., BAGEL4, antiSMASH) identify bacteriocin gene clusters by scanning for conserved motifs (e.g., leader peptides, transporter genes). In E. faecium strains, homologs of ent53D are often flanked by genes encoding ABC transporters and immunity proteins. Phylogenetic analysis of 16S rRNA and bacteriocin loci can reveal horizontal gene transfer events .

Case Study:

  • Genome of E. faecium X2893 contains ent53D homologs with 98% sequence identity, suggesting conserved functionality .

Q. What co-culture experimental designs elucidate the ecological role of this compound in microbial communities?

Co-culture E. faecium NKR-5-3 with susceptible pathogens (e.g., Clostridium perfringens) and commensals. Monitor bacteriocin production via qPCR (targeting ent53D) and microbial population shifts using 16S metagenomics. Include controls with ent53D-knockout strains to isolate its ecological impact .

Framework: Apply PICO:

  • Population : Mixed microbial communities.
  • Intervention : this compound supplementation.
  • Comparison : Wild-type vs. knockout strains.
  • Outcome : Pathogen inhibition, community diversity metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.